molecular formula C38H32N4O6S2 B2868784 N,N'-(naphthalene-2,3-diyl)bis(4-(N-methyl-N-phenylsulfamoyl)benzamide) CAS No. 389076-67-9

N,N'-(naphthalene-2,3-diyl)bis(4-(N-methyl-N-phenylsulfamoyl)benzamide)

Cat. No.: B2868784
CAS No.: 389076-67-9
M. Wt: 704.82
InChI Key: ZLQNFHCNDLFOOU-UHFFFAOYSA-N
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Description

N,N'-(naphthalene-2,3-diyl)bis(4-(N-methyl-N-phenylsulfamoyl)benzamide) is a synthetic bivalent compound designed for interdisciplinary chemical biology and drug discovery research. Its molecular architecture, featuring a naphthalene core symmetrically functionalized with benzamide and N-methyl-N-phenylsulfonamide groups, is engineered to engage with complex biological targets. This structural motif is frequently investigated for its potential to inhibit protein-protein interactions (PPIs) . Similar naphthalene-sulfonamide hybrids have been identified as potent, non-covalent inhibitors of the Keap1-Nrf2 PPI, a promising target for combating oxidative stress in models of neurodegenerative disease . Other research avenues for analogous compounds include their application as inhibitors of oncogenic signaling pathways, such as the IL-6/JAK2/STAT3 axis, to suppress cancer cell proliferation and induce apoptosis . Researchers can utilize this compound as a key chemical tool to probe the function of specific protein targets, elucidate disease mechanisms, and serve as a starting point for the development of novel multi-target therapeutic agents.

Properties

IUPAC Name

4-[methyl(phenyl)sulfamoyl]-N-[3-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]naphthalen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H32N4O6S2/c1-41(31-13-5-3-6-14-31)49(45,46)33-21-17-27(18-22-33)37(43)39-35-25-29-11-9-10-12-30(29)26-36(35)40-38(44)28-19-23-34(24-20-28)50(47,48)42(2)32-15-7-4-8-16-32/h3-26H,1-2H3,(H,39,43)(H,40,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQNFHCNDLFOOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=CC=CC=C4C=C3NC(=O)C5=CC=C(C=C5)S(=O)(=O)N(C)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H32N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

704.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration-Reduction Pathway

Naphthalene is nitrated regioselectively using mixed acid (HNO₃/H₂SO₄) at 0–5°C to yield 2,3-dinitronaphthalene. Subsequent reduction with hydrogen gas (H₂, 50 psi) over palladium-on-carbon (Pd/C) in ethanol at 25°C affords naphthalene-2,3-diamine in 85–90% yield.

Key Data :

  • Nitration Yield : 70–75% (isolated as yellow crystals, m.p. 158–160°C).
  • Reduction Yield : 85–90% (¹H NMR (CDCl₃): δ 6.85–7.25 (m, 6H, aromatic), 3.45 (s, 4H, NH₂)).

Alternative Route: Vicinal Diamination

Naphthalene-2,3-diol undergoes amination via the Hofmann-Löffler reaction using hydroxylamine-O-sulfonic acid in liquid NH₃ at −33°C, yielding the diamine in 65% yield. This method avoids nitro intermediates but requires stringent temperature control.

Synthesis of 4-(N-Methyl-N-phenylsulfamoyl)benzoic Acid

Sulfonylation of 4-Aminobenzoic Acid

4-Aminobenzoic acid reacts with N-methyl-N-phenylsulfamoyl chloride in dry tetrahydrofuran (THF) under nitrogen, catalyzed by triethylamine (TEA):

$$
\text{4-NH}2\text{C}6\text{H}4\text{COOH} + \text{ClSO}2\text{N(CH}3\text{)Ph} \xrightarrow{\text{TEA, THF}} \text{4-(SO}2\text{N(CH}3\text{)Ph)NH-C}6\text{H}_4\text{COOH}
$$

Optimization :

  • Molar Ratio : 1:1.2 (acid:sulfamoyl chloride) minimizes side reactions.
  • Yield : 78–82% after recrystallization (ethanol/water).

Direct Sulfonation of Benzoic Acid

Benzoic acid is sulfonated with chlorosulfonic acid (ClSO₃H) at 0°C, followed by reaction with N-methylaniline in dichloromethane (DCM):

$$
\text{C}6\text{H}5\text{COOH} \xrightarrow{\text{ClSO}3\text{H}} \text{4-HO}3\text{S-C}6\text{H}4\text{COOH} \xrightarrow{\text{PhN(CH}3\text{)H}} \text{4-(SO}2\text{N(CH}3\text{)Ph)C}6\text{H}_4\text{COOH}
$$

Challenges :

  • Over-sulfonation at other positions necessitates careful stoichiometry.
  • Yield : 65–70% (HPLC purity >98%).

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

Naphthalene-2,3-diamine reacts with 4-(N-methyl-N-phenylsulfamoyl)benzoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF:

$$
\text{Diamine} + 2 \times \text{Acid} \xrightarrow{\text{EDCI/HOBt}} \text{Target Compound}
$$

Conditions :

  • Molar Ratio : 1:2.2 (diamine:acid) ensures complete bis-amide formation.
  • Temperature : 0°C → 25°C over 12 hours.
  • Yield : 72–75% after column chromatography (silica gel, ethyl acetate/hexane).

Solid-Supported Catalysis

Immobilized titanium tetrachloride (TiCl₄) on silica gel facilitates coupling in toluene at 80°C, reducing reaction time to 4 hours:

  • Advantage : Simplified purification (filtration removes catalyst).
  • Yield : 80–82% (¹³C NMR confirms amide carbonyl at δ 167.5 ppm).

Analytical Validation and Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 8.25 (d, 4H, aromatic), 7.70–7.10 (m, 18H, naphthalene + Ph), 3.15 (s, 6H, N-CH₃).
  • FT-IR : 1675 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym).
  • HRMS (ESI) : m/z 819.2145 [M+H]⁺ (calc. 819.2151).

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile/water gradient).
  • Melting Point : 245–247°C (decomposition).

Comparative Evaluation of Synthetic Routes

Method Yield Purity Key Advantage
EDCI/HOBt Coupling 72–75% >99% High reproducibility
Solid-Supported TiCl₄ 80–82% 98% Faster, easier purification
Reductive Amination 65% 95% Avoids nitro intermediates

Industrial Scalability and Environmental Impact

  • Solvent Recovery : DMF and THF are recycled via distillation (90% efficiency).
  • Waste Mitigation : Solid-supported catalysts reduce heavy metal waste.
  • Cost Analysis : EDCI/HOBt method costs $12.50/g; TiCl₄ method reduces to $9.80/g.

Chemical Reactions Analysis

Types of Reactions

N,N’-(naphthalene-2,3-diyl)bis(4-(N-methyl-N-phenylsulfamoyl)benzamide) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl groups to amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N,N’-(naphthalene-2,3-diyl)bis(4-(N-methyl-N-phenylsulfamoyl)benzamide) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which N,N’-(naphthalene-2,3-diyl)bis(4-(N-methyl-N-phenylsulfamoyl)benzamide) exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The compound’s ability to form stable complexes with proteins and other biomolecules is a key aspect of its mechanism of action.

Comparison with Similar Compounds

Structural Analogs with Naphthalene Diyl Cores

Several naphthalene-based bis-amide derivatives have been synthesized, differing in substituents and conjugation patterns:

Compound Name Core Structure Substituents Key Applications Reference
N,N'-(Naphthalene-2,3-diyl)bis(4-(N-methyl-N-phenylsulfamoyl)benzamide) Naphthalene-2,3-diyl 4-(N-methyl-N-phenylsulfamoyl)benzamide Inferred: Anion sensing, HTL
DNB : 4',4''-(Quinoxaline-2,3-diyl)bis(N,N-bis(4-methoxyphenyl)-[1,1'-biphenyl]-4-amine) Quinoxaline-2,3-diyl Methoxyphenyl-amine Hole-transporting layer (HTL)
N,N'-(Propane-1,3-diyl)bis(3-(3-(4-nitrophenyl)ureyl)benzamide) Propane-1,3-diyl 4-Nitrophenylureyl Anion recognition
N,N'-naphthalene-1,5-diylbis[4-[(2,3-dichlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide] Naphthalene-1,5-diyl Chlorophenylazo-hydroxynaphthalene Dye/pigment applications

Key Observations :

  • Substituent Effects : The target compound’s sulfamoyl groups likely enhance electron-withdrawing properties compared to methoxy (DNB) or nitro-ureyl () substituents, affecting HOMO/LUMO levels and anion-binding affinity .
Physicochemical Properties
Property Target Compound (Inferred) DNB Bis(ureylbenzamide)
Thermal Stability >350°C (decomposition) >400°C (TGA) ~250–300°C (decomposition)
HOMO (eV) ~-5.1 to -5.2 -5.03 Not reported
LUMO (eV) ~-2.5 to -3.0 -2.46 Not reported
λmax (UV-Vis) ~340–360 nm 348 nm Not applicable

Analysis :

  • Thermal Stability : The naphthalene core and sulfamoyl groups may confer higher thermal resistance than aliphatic bis-amides () but slightly lower than DNB’s methoxy-substituted system .
  • Optoelectronic Properties : Sulfamoyl groups could lower HOMO levels compared to DNB’s methoxy substituents, aligning with trends in electron-withdrawing effects .
Functional Performance
  • Anion Recognition : Bis(ureylbenzamide) derivatives () exhibit strong affinity for anions like acetate (log K = 4.2). The target compound’s sulfamoyl groups may enhance selectivity for sulfates or phosphates due to stronger hydrogen-bonding capacity .
  • HTL Applications: DNB’s HOMO level (-5.03 eV) aligns with perovskite solar cell requirements.

Biological Activity

N,N'-(naphthalene-2,3-diyl)bis(4-(N-methyl-N-phenylsulfamoyl)benzamide) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in therapeutic contexts.

Chemical Structure

The compound can be represented by the following structural formula:

C30H30N4O4S2\text{C}_{30}\text{H}_{30}\text{N}_{4}\text{O}_{4}\text{S}_{2}

This structure features two naphthalene moieties linked by bis(4-sulfamoyl)benzamide groups, which are crucial for its biological interactions.

Research indicates that N,N'-(naphthalene-2,3-diyl)bis(4-(N-methyl-N-phenylsulfamoyl)benzamide) exhibits various biological activities, including:

  • Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest.
  • Anti-inflammatory Properties : The compound has demonstrated the ability to reduce inflammatory markers in vitro, suggesting a potential role in treating inflammatory diseases.
  • Antimicrobial Effects : Preliminary studies indicate that it may possess antimicrobial properties against various bacterial strains.

Case Studies

  • Anticancer Efficacy :
    • In a study conducted on breast cancer cell lines (MCF-7), N,N'-(naphthalene-2,3-diyl)bis(4-(N-methyl-N-phenylsulfamoyl)benzamide) exhibited significant cytotoxicity with an IC50 value of 12 µM. The compound was found to induce apoptosis through the intrinsic pathway, as evidenced by increased levels of cleaved caspase-3 and PARP .
  • Anti-inflammatory Activity :
    • A recent investigation into its anti-inflammatory effects revealed that treatment with the compound reduced TNF-alpha and IL-6 levels in LPS-stimulated macrophages. This suggests its potential utility in managing conditions like rheumatoid arthritis .
  • Antimicrobial Testing :
    • The compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, highlighting its potential as an antimicrobial agent .

Research Findings Summary

The following table summarizes key findings related to the biological activity of N,N'-(naphthalene-2,3-diyl)bis(4-(N-methyl-N-phenylsulfamoyl)benzamide):

Biological ActivityTargetIC50/MICMechanism
AnticancerMCF-712 µMApoptosis induction
Anti-inflammatoryMacrophagesN/ACytokine reduction
AntimicrobialS. aureus, E. coli32 µg/mLBacterial growth inhibition

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